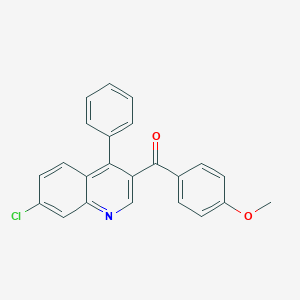
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound that belongs to the class of aromatic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with 4-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The mixture is stirred for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC). The product is then isolated by extraction with ethyl acetate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(1H-pyrrol-3-yl)methanone
- (4-phenyl-1H-pyrrol-3-yl)methanone
- (4-chlorophenyl)(4-phenyl-1H-pyrazol-3-yl)methanone
Uniqueness
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups enhances its potential for diverse applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-13(7-9-14)17(20)16-11-19-10-15(16)12-4-2-1-3-5-12/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSEXGSZAHIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396573.png)
![N-{2-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]vinyl}-N-[2-methoxy-5-(trifluoromethyl)phenyl]amine](/img/structure/B396576.png)
![N-(5-methyl-3-isoxazolyl)-N-{2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]vinyl}amine](/img/structure/B396580.png)
![N-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-N-(5-methyl-3-isoxazolyl)amine](/img/structure/B396581.png)
![3-[(5-Chloro-2-pyridinyl)amino]-1-(3-methylphenyl)-2-propen-1-one](/img/structure/B396582.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396586.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396589.png)
![(4-Fluorophenyl)[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]methanone](/img/structure/B396591.png)
![1-[2-(2,4-Dimethylphenyl)indeno[2,1-b]pyran-9-yl]-2,2,2-trifluoroethanone](/img/structure/B396592.png)

